Product packaging for 3,4'-Dimethoxy-4-aminoazobenzene(Cat. No.:CAS No. 17210-48-9)

3,4'-Dimethoxy-4-aminoazobenzene

Cat. No.: B103275
CAS No.: 17210-48-9
M. Wt: 257.29 g/mol
InChI Key: KLDSKEKBQNJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4'-Dimethoxy-4-aminoazobenzene is a synthetic aminoazo benzene derivative of significant interest in biochemical and toxicological research. Its core research value lies in its utility as a substrate for investigating the activity and induction of cytochrome P-450 enzymes . Studies on structurally related methoxy- and amino-substituted azo dyes suggest that this compound is primarily used to explore the metabolic activation of carcinogenic aromatic amines . The mutagenic activation of such compounds is strongly inhibited by cytochrome P-450 inhibitors like SKF 525A and 7,8-benzoflavone, indicating a P-450-mediated mechanism . Researchers utilize this chemical to probe the specificities of different P-450 isoforms, as related methoxy-aminoazobenzenes have been shown to be more efficiently activated by enzymes induced by phenobarbital than by those induced by 3-methylcholanthrene . This makes it a unique tool for studying enzyme-substrate relationships and the metabolic pathways that lead to mutagenic and potentially carcinogenic outcomes. Handling should adhere to strict safety protocols, as structurally similar aminoazo dyes are recognized as possible carcinogens . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O2 B103275 3,4'-Dimethoxy-4-aminoazobenzene CAS No. 17210-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17210-48-9

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methoxy-4-[(4-methoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O2/c1-18-12-6-3-10(4-7-12)16-17-11-5-8-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3

InChI Key

KLDSKEKBQNJMCT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Synonyms

3,4'-Dimethoxy-4-aminoazobenzene

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 3,4'-Dimethoxy-4-aminoazobenzene

The most established and widely practiced method for synthesizing asymmetrical azo compounds like this compound is through a two-step process involving diazotization followed by an azo coupling reaction. rhhz.netnih.gov This classic approach remains a cornerstone of azo dye chemistry due to its reliability and versatility. google.com

The synthesis commences with the diazotization of a primary aromatic amine. For this compound, the precursor is p-anisidine (B42471) (4-methoxyaniline). This reaction is typically carried out in an acidic medium, commonly with hydrochloric acid and sodium nitrite (B80452), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. icrc.ac.irnih.gov The methoxy (B1213986) group on p-anisidine is electron-donating, which can facilitate the diazotization process. nih.govquora.com

The second step is the electrophilic aromatic substitution reaction where the generated diazonium salt couples with an electron-rich aromatic compound. In the synthesis of this compound, the coupling component is m-anisidine (B1676023) (3-methoxyaniline). The amino group of m-anisidine is a powerful activating group, directing the incoming electrophile (the diazonium ion) to the para position relative to the amino group, which is the position ortho to the methoxy group. The reaction is carefully controlled with respect to pH and temperature to maximize the yield of the desired ring-coupled product and minimize the formation of byproducts. google.com

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

Step Reactants Reagents Temperature Key Considerations
Diazotization p-Anisidine Sodium Nitrite, Hydrochloric Acid 0-5 °C Maintaining low temperature is crucial for the stability of the diazonium salt. nih.gov
Azo Coupling p-Anisidine diazonium salt, m-Anisidine Mildly acidic to neutral conditions 0-15 °C pH control is essential to ensure electrophilic substitution on the ring and prevent side reactions. google.com

Following the synthesis, the crude this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts. A common initial step involves neutralizing the reaction mixture, which causes the water-insoluble azo dye to precipitate. prepchem.com The solid product can then be collected by filtration. nih.gov

A widely used purification technique for azo compounds is recrystallization. nih.govmdpi.com The choice of solvent is critical and is determined empirically. reddit.com A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. rochester.edu For azobenzene (B91143) derivatives, mixtures of solvents like ethanol/water or dichloromethane/hexane (B92381) are often effective. mdpi.comreddit.com For instance, a crude product might be dissolved in a hot solvent like ethanol, and then water is added as an anti-solvent to induce crystallization upon cooling. prepchem.com

For achieving high purity, especially on a laboratory scale, column chromatography is an indispensable technique for purifying azobenzene derivatives. nih.govresearchgate.net The choice of stationary phase and mobile phase (eluent) is crucial for effective separation.

Silica (B1680970) gel is a commonly used stationary phase for the chromatography of moderately polar compounds like aminoazobenzenes. nih.gov The eluent system is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). mdpi.comnih.gov The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of azobenzene derivatives, offering higher resolution and efficiency. researchgate.net

Table 2: Chromatographic Purification Parameters for Azobenzene Derivatives

Technique Stationary Phase Typical Mobile Phase System Detection
Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient, Dichloromethane/Ethyl Acetate Visual (for colored compounds), TLC
HPLC C18 reversed-phase Methanol/Water with phosphate (B84403) buffer UV-Vis Spectrophotometry, Voltammetry

Analogous Synthetic Strategies for Related Azobenzene Derivatives

Beyond the classical synthesis, other methodologies are employed to create functionalized azobenzene derivatives, which could be adapted for the modification of this compound.

The amino group in aminoazobenzenes can readily undergo acylation reactions. This involves treating the aminoazobenzene with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base or under conditions that facilitate the reaction. ijitee.org This reaction results in the formation of an amide linkage. The acylation of the amino group can be used to modify the properties of the dye or to introduce further functionality. For example, acylation can alter the compound's solubility and electronic properties.

Modern synthetic organic chemistry offers powerful tools for the functionalization of aromatic rings, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. rhhz.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net

For azobenzene derivatives, palladium-catalyzed C-H functionalization has emerged as a potent strategy for late-stage modification. rhhz.netrsc.org This approach allows for the direct introduction of various functional groups onto the azobenzene scaffold without the need for pre-functionalized starting materials. nih.gov For instance, palladium catalysts can direct the acyloxylation or phosphonation at the ortho position to the azo group. nih.gov This method provides access to a wide range of substituted azobenzenes with tailored properties. rhhz.netresearchgate.net

Industrial-Scale Synthesis Considerations and Optimization

The industrial production of azo dyes like this compound involves several considerations aimed at maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. nih.govresearchgate.net Process optimization is key, with critical parameters including temperature, pH, reaction time, and reactant concentrations being carefully controlled. jmbfs.org

On an industrial scale, the diazotization and coupling reactions are often carried out in large, well-agitated reactors. rsc.org The purity of the starting materials is crucial, as impurities can affect the quality and color of the final dye. manchester.ac.uk Efforts in process intensification aim to improve reaction rates and energy efficiency. researchgate.net One-pot synthesis methods, where diazotization and coupling occur in the same reactor, are being developed to streamline the process and reduce waste. rsc.org Furthermore, the treatment of wastewater containing residual dyes and chemicals is a significant environmental consideration in the industrial production of azo dyes. jmbfs.org

Table 3: Industrial Synthesis Optimization Parameters for Azo Dyes

Parameter Importance Optimization Strategy
Temperature Affects reaction rate and stability of diazonium salt. Precise temperature control using cooling systems. jmbfs.org
pH Determines the coupling efficiency and minimizes byproducts. Continuous monitoring and adjustment with acid/base addition. jmbfs.org
Reactant Purity Impacts the final product's quality and color. Use of high-purity starting materials and intermediates. manchester.ac.uk
Agitation Ensures homogeneity and efficient mass transfer. Use of powerful and efficient stirring systems in reactors. rsc.org
Waste Management Environmental compliance and cost reduction. Development of recyclable wastewater systems and one-pot processes. rsc.org

Continuous Flow Reaction Architectures

The synthesis of azo dyes, which involves potentially unstable diazonium salt intermediates, significantly benefits from the adoption of continuous flow chemistry. nih.gov This technology offers enhanced safety due to small reactor volumes and superior control over reaction parameters like temperature and mixing, which is crucial for managing the exothermic nature of diazotization. nih.govrsc.org

Continuous flow systems for the synthesis of this compound would typically consist of a multi-stage reactor setup. The initial stage involves the continuous diazotization of 3,4-dimethoxyaniline (B48930). In this step, a stream of the amine dissolved in an appropriate acid (e.g., hydrochloric acid) is mixed with a stream of a nitrosating agent, such as sodium nitrite or tert-butyl nitrite (TBN), in a temperature-controlled microreactor or tubular reactor. researchgate.net The use of flow chemistry allows for rapid and efficient mixing and heat exchange, enabling the reaction to be performed safely at temperatures that might be hazardous in a large-scale batch process. researchgate.net

Table 1: Illustrative Parameters for Continuous Flow Synthesis

ParameterStage 1: DiazotizationStage 2: Azo Coupling
Diazo Component 3,4-Dimethoxyaniline-
Coupling Component -4-Methoxyaniline
Nitrosating Agent Sodium Nitrite (aq.)-
Acid Hydrochloric Acid (aq.)-
Reactor Type Coiled Capillary ReactorT-Mixer followed by Coil
Temperature 0 - 15 °C5 - 25 °C
Residence Time 10 - 120 seconds2 - 15 minutes
Typical Throughput 0.5 - 5.0 mol/h0.5 - 5.0 mol/h

This table presents typical parameters generalized from flow chemistry literature on azo dye synthesis and is for illustrative purposes.

Quality Control and Process Analytical Technologies

Rigorous quality control is essential in the synthesis of azo dyes to ensure product purity and reaction efficiency. Process Analytical Technology (PAT) plays a pivotal role in monitoring and controlling the critical parameters of the synthesis of this compound in real-time.

For the diazotization step, PAT tools are employed to monitor the consumption of the primary amine and the formation of the diazonium salt. In-line spectroscopic methods are particularly valuable. For example, UV-vis spectroscopy can be used to track the reaction kinetics by monitoring the disappearance of the aniline's absorbance peak and the appearance of the diazonium salt's characteristic peak. nih.govacs.org For more detailed analysis, technologies like ReactIR (FTIR spectroscopy) can provide real-time information on the concentration of various species in the reaction mixture. nih.gov Traditional off-line methods, such as testing with starch-iodide paper to detect excess nitrous acid or quenching a sample in a solution of a coupling agent to confirm the presence of the diazonium salt, can complement these in-line techniques. fsw.cc A Chinese patent describes a quality control check where the diazonium salt solution is added to frozen water; a clear solution indicates the completion of the diazotization reaction. google.com

During the coupling stage, controlling the pH is critical as the reaction rate and mechanism are highly pH-dependent. In-line pH sensors can ensure the reaction medium is maintained at the optimal level for the electrophilic aromatic substitution. The rate of addition of the coupling component has been identified as one of the most critical factors for the success of azo dye synthesis. acs.org PAT can also be used to monitor the formation of the final product and any byproducts, allowing for adjustments to be made to the process parameters to optimize the yield and purity.

Table 2: Process Analytical Technologies for Synthesis Monitoring

Analytical TechniqueMonitored ParameterStage of ApplicationPurpose
UV-Vis Spectroscopy Concentration of reactants and productsDiazotization & CouplingReal-time kinetic monitoring, endpoint detection. nih.gov
FTIR (ReactIR) Functional group conversionDiazotization & CouplingIn-situ reaction profiling, intermediate tracking.
In-line pH Meter Acidity/Basicity of reaction mixtureCouplingMaintain optimal pH for coupling, minimize side reactions. fsw.cc
Starch Iodide Test Excess Nitrous AcidDiazotizationEndpoint determination (offline check). fsw.cc
High-Performance Liquid Chromatography (HPLC) Product purity, byproduct profileFinal ProductFinal quality assessment, impurity quantification.

Byproduct Formation and Mitigation Strategies

Several byproducts can form during the synthesis of this compound, potentially impacting the purity and yield of the final product. A primary side reaction is the formation of triazenes. wikipedia.org This occurs when the diazonium salt couples with an unreacted aromatic amine (either 3,4-dimethoxyaniline or 4-methoxyaniline) instead of coupling at the aromatic ring. Triazene (B1217601) formation is competitive with the desired C-coupling and is highly influenced by the pH of the reaction medium. wikipedia.org

Another potential issue is the decomposition of the diazonium salt, which is thermally unstable. If the temperature is not strictly controlled, especially during the diazotization step, the diazonium group can be lost, leading to the formation of phenols and other degradation products. acs.org Furthermore, with highly activated aromatic rings like those of the precursors, there is a risk of multiple coupling reactions, where more than one diazonium unit attaches to a single coupling component molecule.

Mitigation strategies are centered on the precise control of reaction conditions.

Temperature Control: Maintaining a low temperature (typically 0-10 °C) during diazotization is crucial to ensure the stability of the diazonium salt. acs.org The superior heat transfer capabilities of continuous flow reactors are highly advantageous for this purpose. nih.gov

pH Control: The pH must be carefully controlled during the coupling reaction. The coupling of diazonium salts with amines is typically carried out in mildly acidic conditions to minimize the competitive N-coupling that leads to triazene formation.

Stoichiometry and Addition Rate: A slight excess of the diazo or coupling component may be used to ensure the complete conversion of the limiting reagent. fsw.cc Controlling the rate of addition of the reagents, a parameter easily managed in flow synthesis, can also minimize side reactions. acs.org

Immediate Consumption: In a continuous flow setup, the diazonium salt is generated and consumed in situ, minimizing the time it exists in the reactor and thus reducing the likelihood of decomposition. mdpi.com

By implementing these strategies, particularly within a well-designed continuous flow process equipped with appropriate PAT, the formation of byproducts can be significantly minimized, leading to a higher purity of this compound.

Photoisomerization Dynamics and Mechanisms

Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis isomerization upon light irradiation. rsc.org This process involves a significant change in molecular geometry, from a planar trans form to a non-planar cis form, which is crucial for applications in molecular switches and photosensitive materials. nih.govresearchgate.net The dynamics and mechanisms of this isomerization are heavily influenced by the molecular structure and its environment.

Trans-Cis Isomerization Pathways (Inversion and Rotation)

Two primary mechanisms have been proposed for the thermal cis-to-trans isomerization of azobenzenes: inversion and rotation. longdom.org The inversion pathway proceeds through a planar transition state, where one of the nitrogen atoms linearizes. In contrast, the rotation mechanism involves a twisting motion around the N=N double bond, leading to a perpendicular transition state. longdom.org

For substituted azobenzenes like this compound, the operative mechanism can be influenced by the electronic nature of the substituents. In some cases, a "concerted inversion" pathway is suggested. researchgate.net Computational studies on various azobenzene derivatives have indicated that rotation is often the energetically more favorable mechanism for photoisomerization. nih.gov The specific pathway for this compound would depend on the interplay of its electron-donating amino and methoxy groups.

Influence of Solvent Polarity on Isomerization Kinetics

The polarity of the solvent plays a critical role in the kinetics of cis-to-trans isomerization. cdnsciencepub.comindexcopernicus.com For "push-pull" azobenzenes, which possess both electron-donating and electron-withdrawing groups, an increase in solvent polarity generally accelerates the rate of thermal isomerization. longdom.orgoup.com This is attributed to the stabilization of a more polar, charge-separated transition state, which is characteristic of the rotational mechanism. longdom.org

For instance, studies on 4-anilino-4'-nitroazobenzene, a molecule with similar electronic characteristics to this compound, have shown significantly higher isomerization rates and lower activation energies in polar solvents. longdom.org This suggests that the isomerization proceeds through a rotational pathway. The dipole moment of the cis isomer is notably higher than that of the trans isomer, further highlighting the influence of solvent polarity on the stability and kinetics of the two forms. researchgate.netaip.org It is expected that this compound would exhibit similar behavior, with polar solvents facilitating the isomerization process.

Effects of Substituent Electronic Properties on Isomerization

Substituents on the azobenzene rings have a profound impact on the photoisomerization process. rsc.orgacs.org Electron-donating groups, such as the amino and methoxy groups in this compound, and electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.com

The position of the substituents is also crucial. Para-substitution with electron-donating groups tends to increase the rate of thermal cis-to-trans isomerization. oup.com For example, the presence of an amino group at the 4-position and a methoxy group at the 4'-position would create a "push-pull" system, which is known to influence the spectroscopic properties and isomerization rates. mdpi.com Specifically, electron-donating groups can cause a red-shift in the π-π* absorption band. mdpi.com The methoxy group at the 3-position would further modulate the electronic distribution and steric factors, thereby fine-tuning the isomerization dynamics.

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of azobenzene derivatives are of significant interest for their application in energy storage systems and redox-active materials. nih.govacs.org The presence of redox-active substituents, like the amino group in this compound, introduces rich electrochemical behavior.

Investigation of Redox Reversibility

Azobenzenes can generally be classified into two types based on their oxidation behavior: benzenoid-type and quinoid-type. acs.org While most azobenzene derivatives exhibit irreversible oxidation, those with amino or hydroxyl groups at the para positions can undergo reversible two-electron oxidation to form a stable quinoidal structure. nih.govacs.org

Given the 4-amino substitution, this compound is expected to exhibit this bipolar redox behavior. nih.gov The amino group facilitates a reversible oxidation process, making the compound potentially useful as both an anolyte (through reduction of the azo group) and a catholyte (through oxidation of the amino group). nih.gov The methoxy groups would further influence the redox potentials through their electron-donating nature.

Spectroelectrochemical Studies

Spectroelectrochemistry is a powerful technique to study the changes in the absorption spectrum of a molecule as it undergoes electrochemical reactions. For azobenzene derivatives, this method can be used to observe the fast isomerization of the (Z)-isomer to the more stable (E)-isomer upon the formation of the anion radical during cyclic voltammetry. acs.org

In the case of this compound, spectroelectrochemical studies would allow for the characterization of the radical species formed upon reduction and oxidation. The changes in the UV-Vis spectrum during these redox events would provide valuable information about the electronic structure of the intermediates and the stability of the different oxidation states. acs.org The voltammetric behavior of similar aminoazobenzene derivatives has been shown to be dependent on solvent polarity. researchgate.net

Data Tables

Table 1: Isomerization Data for Substituted Azobenzenes in Different Solvents This table presents hypothetical data based on general trends observed for similar compounds, as specific kinetic data for this compound was not found in the provided search results.

SolventPolarity IndexRate Constant (k) for cis-trans Isomerization (s⁻¹)Activation Energy (Ea) (kJ/mol)
Hexane0.11.2 x 10⁻⁵95
Toluene2.45.8 x 10⁻⁵88
Dichloromethane3.12.1 x 10⁻⁴80
Acetonitrile5.89.5 x 10⁻⁴72
Methanol6.61.5 x 10⁻³68

Table 2: Electrochemical Data for Amino-Substituted Azobenzenes This table presents hypothetical redox potential data based on general trends for amino-substituted azobenzenes.

Redox ProcessPotential (V vs. Fc/Fc⁺)Reversibility
Reduction (Azo group)-1.5 to -1.8Reversible
Oxidation (Amino group)+0.5 to +0.8Reversible

Degradation Pathways and Reaction Mechanisms

The degradation of azo dyes, such as this compound, is a critical area of environmental research. The persistence and potential toxicity of these compounds necessitate an understanding of their transformation pathways under various conditions. Degradation can proceed through two primary routes: reductive cleavage of the central azo bond or oxidative attack on the molecule.

Reductive Cleavage of the Azo Bond

Under anaerobic or reducing conditions, the most significant degradation pathway for azo dyes is the reductive cleavage of the nitrogen-nitrogen double bond (–N=N–). nih.gov This reaction is often mediated by microbial azoreductase enzymes, which use electron donors like NAD(P)H to break the chromophoric azo linkage. researchgate.net This process typically occurs in two steps, ultimately leading to the formation of two separate aromatic amine molecules. researchgate.net

For this compound, reductive cleavage is anticipated to break the bond, yielding two substituted aniline (B41778) derivatives. Based on the general mechanism of azoreductase activity, the predicted products of this cleavage are p-Anisidine and 4-amino-3-methoxyaniline. nih.govresearchgate.net This biotransformation results in the decolorization of the dye, as the extensive conjugation system responsible for its color is destroyed. However, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule. nih.gov

Oxidative Degradation Mechanisms

In aerobic environments, oxidative processes become the dominant degradation mechanism. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in breaking down azo dyes. capes.gov.br These radicals can attack the molecule at several sites. capes.gov.br

Potential oxidative degradation pathways for this compound include:

Attack on the Azo Bond: Hydroxyl radicals can directly attack the nitrogen-nitrogen double bond, leading to its cleavage and the formation of various intermediates.

Aromatic Ring Hydroxylation: The radicals can add to the electron-rich benzene (B151609) rings, introducing hydroxyl groups. capes.gov.br

Demethylation: The methoxy (–OCH₃) substituents can be targets for oxidative attack, leading to their conversion to hydroxyl groups (O-demethylation), a process observed in the metabolism of other methoxylated aromatic compounds. nih.gov

Oxidation of the Amino Group: The primary amino (–NH₂) group can also be oxidized.

Enzymatic oxidation, for instance by laccases, is another significant pathway. nih.gov These enzymes can catalyze the oxidation of the dye, often leading to polymerization or cleavage of the molecular structure. nih.gov

Influence of Substituent Patterns on Degradation Rates

The nature and position of substituents on the aromatic rings of an azo dye profoundly influence its susceptibility to degradation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the molecule, particularly at the azo linkage, which affects its reactivity. core.ac.uk

Electron-Donating Groups (EDGs): this compound possesses two types of strong EDGs: the amino group (–NH₂) and the methoxy groups (–OCH₃). These groups increase the electron density on the aromatic system and the azo bond. This increased electron density generally makes the molecule more susceptible to electrophilic attack and enzymatic oxidation by enzymes like laccase. core.ac.uk Studies on similar dyes have shown that the presence of methoxy or methyl groups facilitates oxidation. core.ac.uk

Electron-Withdrawing Groups (EWGs): In contrast, the presence of EWGs, such as sulfonate (–SO₃⁻) or nitro (–NO₂) groups, decreases the electron density of the azo bond. This makes the molecule less amenable to oxidation but more susceptible to enzymatic reduction. core.ac.uk

Therefore, the specific substituent pattern of this compound suggests a higher rate of oxidative degradation compared to unsubstituted or EWG-substituted azo dyes.

Role of Environmental Conditions in Degradation Processes

Environmental factors, particularly pH, play a crucial role in the degradation of azo dyes. capes.gov.br The pH of the medium can influence both the chemical state of the dye molecule and the efficacy of the degradation process. For this compound, the primary amino group is basic and can be protonated under acidic conditions (–NH₃⁺).

The degradation of a similar dye, AO52, using a UV/TiO₂ system was found to be highly pH-dependent. capes.gov.br In neutral and alkaline solutions, degradation was primarily driven by hydroxyl radicals. capes.gov.br However, in acidic media, a competing mechanism involving the reduction of the protonated dye molecule was observed alongside oxidation. capes.gov.br This suggests that for this compound, degradation rates and pathways could vary significantly with changes in environmental pH, affecting the protonation state of the amino group and the dominant reactive species.

Electronic Structure and Reactivity Correlation Studies

Computational chemistry provides valuable insights into the relationship between a molecule's electronic structure and its chemical reactivity. Analysis of the frontier molecular orbitals is a key component of these studies. ajchem-a.com

Chemical Reactivity and Mechanistic Investigations

Correlation with Molecular Geometry and Dipole Moment Changes

The chemical behavior and physical properties of azobenzene (B91143) derivatives are intrinsically linked to their molecular geometry and the associated changes in electron distribution, which are quantified by the molecular dipole moment. In the case of 3,4'-Dimethoxy-4-aminoazobenzene, the presence of both electron-donating amino and methoxy (B1213986) groups significantly influences these characteristics. The molecule exists as two geometric isomers, the more stable trans (or E) form and the less stable cis (or Z) form, which can be interconverted by light. This photoisomerization process is accompanied by substantial changes in molecular shape and polarity.

The change in dipole moment has profound implications for the molecule's interaction with its environment. A higher dipole moment in the cis isomer suggests stronger interactions with polar solvents and surfaces. This can influence the rates of chemical reactions, the stability of the isomer in different media, and its self-assembly behavior in condensed phases.

Research Findings on a Related Compound:

While specific experimental data for this compound is not extensively available in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, research on 4-aminoazobenzene (B166484) and its derivatives has shown that the amino group significantly affects the electronic properties and, consequently, the dipole moment. The general principle is that electron-donating groups increase the electron density of the azobenzene system, which in turn affects the energy of the molecular orbitals involved in the n→π* and π→π* electronic transitions.

The following table summarizes the expected qualitative differences in properties between the trans and cis isomers of this compound based on established principles for substituted azobenzenes.

Propertytrans-3,4'-Dimethoxy-4-aminoazobenzenecis-3,4'-Dimethoxy-4-aminoazobenzeneRationale
Molecular Geometry Elongated, more planarV-shaped, less planarThe steric hindrance between the phenyl rings is minimized in the trans configuration, allowing for a more extended and planar conformation.
Thermodynamic Stability More stableLess stableThe planar structure of the trans isomer allows for greater π-conjugation and reduced steric strain, making it the thermodynamically favored form.
Dipole Moment LowerHigherThe vector sum of bond dipoles in the bent cis structure generally results in a larger net molecular dipole moment compared to the more symmetric trans isomer.
Solubility in Polar Solvents LowerHigherThe higher dipole moment of the cis isomer leads to stronger dipole-dipole interactions with polar solvent molecules, enhancing its solubility.

These correlations underscore the tight coupling between the three-dimensional structure of this compound and its electronic properties, which collectively govern its chemical reactivity and potential applications in areas such as molecular switches and smart materials. Further computational and experimental studies would be beneficial to precisely quantify the dipole moments of the isomers and to fully elucidate the mechanistic details of their interconversion and reactivity.

Advanced Analytical Methodologies and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular framework of 3,4'-Dimethoxy-4-aminoazobenzene, offering detailed information on its electronic configuration, atomic connectivity, and the nature of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light promotes electrons from a ground state to a higher energy excited state. The distinctive conjugated system of azobenzene (B91143) derivatives, featuring alternating single and double bonds across the two phenyl rings and the azo group (-N=N-), gives rise to characteristic absorption bands.

The spectrum of azobenzene and its derivatives is primarily defined by two types of electronic transitions:

π→π* transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region). They arise from the excitation of electrons from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π* transitions: These are lower-intensity absorptions found at longer wavelengths (often in the visible region), which are responsible for the characteristic color of azo compounds. This transition involves the excitation of an electron from a non-bonding orbital (n), specifically from the lone pair of electrons on the nitrogen atoms of the azo group, to a π* antibonding orbital.

SolventDimethylaminoazobenzene λmax (nm)Aminoazobenzene λmax (nm)
Cyclohexane397379
Dioxane407.5401
Dichloromethane410.5399
Acetone411405
Ethanol406405.5
DMSO420.5415.5

Data is for related aminoazobenzene compounds and serves to illustrate solvent effects researchgate.net.

For a structurally similar compound, bis(4-amino-2-bromo-6-methoxy)azobenzene, the neutral form in dichloromethane (DCM) exhibited an absorption maximum at 426 nm beilstein-journals.orgresearchgate.net. Upon addition of trifluoroacetic acid (TFA), the formation of the azonium ion resulted in a significant bathochromic shift to 640 nm beilstein-journals.orgresearchgate.net. This highlights the influence of pH and protonation on the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms (protons). The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-donating groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) cause upfield shifts (to lower ppm values) for nearby protons, while the azo group and aromatic rings cause downfield shifts. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable data on the connectivity of the molecule.

¹³C NMR Spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment. Quaternary carbons (those not bonded to any hydrogen atoms), such as the carbons attached to the azo group and the methoxy groups, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

While a complete, assigned NMR dataset for this compound is not available in the cited literature, data for a related compound, p-Anisidine (B42471) (4-methoxyaniline), which represents one of the substituted rings, is presented below as an illustrative example.

CompoundTechniqueChemical Shift (δ) ppm
p-Anisidine¹H NMR (400 MHz, CDCl₃)3.41 (s, br, 2H), 3.71 (s, 3H), 6.60 (dd, J = 6.8, 2.0 Hz, 2H), 6.72 (dd, J = 6.8, 2.0 Hz, 2H)
p-Anisidine¹³C NMR (100 MHz, CDCl₃)55.7, 114.8, 116.4, 140.1, 152.7

This data is for p-Anisidine, a precursor, and is provided for illustrative purposes rsc.org.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

Key expected vibrational bands for this compound include:

N-H Stretching: The amino group (-NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

N=N Stretching: The azo group (-N=N-) stretching vibration is often weak in the infrared spectrum due to its low polarity and can be found in the 1400-1450 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy groups will produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-N Stretching: The aromatic C-N stretching of the amino group is typically observed between 1250-1360 cm⁻¹.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C=C)Stretch1450 - 1600
Azo (N=N)Stretch~1400 - 1450 (often weak)
Aryl Ether (C-O)Stretch1200 - 1300 (asymmetric), 1000 - 1100 (symmetric)
Amine (C-N)Stretch1250 - 1360

This table represents general characteristic absorption ranges for the expected functional groups vscht.cz.

X-ray Diffraction for Crystal Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. Key parameters obtained from an X-ray diffraction study include:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Although no specific crystallographic data for this compound was found in the searched literature, a study on a different complex molecule, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one), illustrates the type of data obtained. This compound was found to crystallize in a monoclinic system with the P21/c space group ijirset.com. Another compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, crystallized in the orthorhombic space group P2₁2₁2₁ mdpi.com. This highlights that crystal structures are highly specific to the individual compound.

Chromatographic Separation and Detection Strategies

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis or degradation. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time (Rt), the time it takes for the compound to travel through the column to the detector, is a characteristic property for a given set of conditions (column, mobile phase composition, flow rate, and temperature).

By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The purity of the sample can be determined by integrating the area of the corresponding peak in the chromatogram. A UV-Vis detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, to ensure sensitive detection. While specific HPLC parameters for this compound are not detailed in the provided search results, the general principles of HPLC are broadly applicable for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds, including aromatic amines derived from azo dyes. nih.gov For the trace analysis of compounds like this compound, GC-MS offers high sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode, which enhances the signal-to-noise ratio for target analytes. nih.gov

The analysis of primary aromatic amines (PAAs) by GC-MS is a well-established methodology. nih.gov The process typically involves an extraction step to isolate the analytes from the sample matrix, followed by direct analysis or derivatization to improve volatility and chromatographic performance. gcms.cz For azo dyes, a reductive cleavage step is often required to break the azo linkage (-N=N-) and release the constituent aromatic amines. However, for an aminoazobenzene, direct analysis is feasible. Pyrolysis GC-MS has also been utilized to characterize azo dyes and aromatic amines, where thermal degradation products provide structural information. researchgate.net

Recent studies have focused on optimizing GC-MS methods, including the exploration of alternative carrier gases like hydrogen and nitrogen due to helium shortages. nih.govresearchgate.net These studies have demonstrated that with proper method adjustment, comparable sensitivity and separation can be achieved, ensuring the continued viability of GC-MS for regulatory and research purposes concerning aromatic amines. nih.gov

Table 1: Typical GC-MS Parameters for Aromatic Amine Analysis

ParameterTypical ConditionPurpose
Column (35%-Phenyl)-methylpolysiloxane (e.g., VB-35) or similar mid-polarity columnProvides selective separation of aromatic amines.
Injection Mode Splitless or SplitSplitless mode is used for trace analysis to maximize analyte transfer to the column.
Oven Temperature Program Initial temp. ~100°C, ramped to ~320°CGradual temperature increase separates compounds based on their boiling points and column interactions.
Carrier Gas Helium, Hydrogen, or NitrogenTransports the sample through the column. nih.gov
Ion Source Temperature ~200-250°COptimizes the ionization of the target analytes.
MS Detection Mode Scan and/or Selected Ion Monitoring (SIM)Scan mode provides full mass spectra for identification; SIM mode offers higher sensitivity for quantification. nih.govshimadzu.com

Derivatization Approaches for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a primary amine like this compound, this approach can significantly enhance detectability in chromatographic methods by improving volatility for GC or by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC. nih.govnih.govcreative-proteomics.com

Pre-Column Fluorescence Derivatization Techniques

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. jasco-global.comnih.gov This strategy is widely employed to analyze primary amines, which often lack native fluorescence. creative-proteomics.com The reaction introduces a fluorescent tag to the molecule, allowing for highly sensitive detection. shimadzu.com A variety of reagents are available, each with specific reaction conditions and fluorescent properties.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. libretexts.org It is one of the most common derivatizing agents, though its derivatives can sometimes exhibit stability issues. nih.govlibretexts.org

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of cyanide, NDA reacts with primary amines to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov This method is known for its high sensitivity. Recent work has focused on optimizing reaction conditions, such as solvent choice, to improve the stability and quantum yield of the fluorescent products. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.govcreative-proteomics.com This makes it a versatile reagent, although its hydrolysis by-product can cause some interference. creative-proteomics.com

Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent and stable sulfonamide derivatives. nih.gov Dansyl-Cl is valued for its versatility and the high ionization efficiency of its products, making it suitable for both fluorescence and mass spectrometry detection. nih.gov

Table 2: Comparison of Common Fluorescence Derivatization Reagents for Primary Amines

ReagentTarget GroupExcitation λ (nm)Emission λ (nm)Key Advantages
o-Phthalaldehyde (OPA)Primary amines~340~450Fast reaction, high sensitivity. jasco-global.comlibretexts.org
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary amines~450~530Very high sensitivity, stable derivatives with optimized conditions. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary amines~265~310-340Reacts with both primary and secondary amines, stable product. nih.govcreative-proteomics.comlibretexts.org
Dansyl ChloridePrimary & Secondary amines~330-350~510-540Versatile, stable derivatives, also good for MS detection. nih.gov
FluorescaminePrimary amines~390~475Selective for primary amines, reagent itself is non-fluorescent. creative-proteomics.com

Mass Spectrometry-Compatible Derivatization Reagents

While mass spectrometry is a powerful detector, derivatization can still be beneficial by improving chromatographic separation and enhancing ionization efficiency, which leads to lower detection limits. nih.govacs.org An ideal MS-compatible reagent imparts a charged or easily ionizable group onto the analyte.

Several reagents are suitable for this purpose:

Dansyl Chloride: As mentioned, its derivatives show high ionization efficiency in MS. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a well-known reagent that reacts with amines to form stable derivatives that enhance both UV and MS detection. researchgate.netresearchgate.net

Azobenzene-based Reagents: Novel derivatization agents based on an azobenzene structure have been developed for the LC-MS analysis of amino acids and amines. nih.gov These reagents, such as AzoB (a carbamate), provide a constant neutral loss during fragmentation, which is useful for non-targeted screening of derivatized compounds. researchgate.netnih.gov

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): This reagent introduces a permanently positive-charged phosphonium group, leading to a dramatic increase in sensitivity (up to 500-fold) for LC-ESI-MS analysis in positive ion mode. nih.gov

Table 3: Selected Mass Spectrometry-Compatible Derivatization Reagents

ReagentReaction PrincipleBenefit for MS Analysis
Dansyl ChlorideForms a stable sulfonamide with the amine.High ionization efficiency, enhances signal. nih.gov
AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate)Forms a stable carbamate derivative.Enhances MS detection and provides fluorescent properties. researchgate.netresearchgate.net
Azobenzene-based Carbamates (e.g., AzoB)Forms a carbamate with an azobenzene tag.Provides a constant neutral loss (223 Da) for targeted and non-targeted screening. researchgate.netnih.gov
Benzoyl ChlorideForms a stable amide via Schotten–Baumann reaction.Improves chromatographic retention and allows for sensitive detection. acs.org
SPTPPIntroduces a triphenylphosphonium group.Adds a permanent positive charge, significantly increasing sensitivity in ESI-MS. nih.gov

Chiral Derivatization for Stereoisomer Analysis

Azo compounds, including this compound, can exhibit stereoisomerism. The azo double bond (–N=N–) allows for the existence of geometrical isomers: the trans (E) and cis (Z) forms. rsc.orgnih.govwikipedia.org The trans isomer is generally more stable. Conversion between these isomers can often be induced by photoisomerization. wikipedia.org

While this compound itself is not chiral, the principles of chiral analysis would apply if a chiral center were present in a related derivative. The separation of enantiomers (non-superimposable mirror images) requires a chiral environment, which can be achieved in two main ways:

Indirect Separation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. sigmaaldrich.com Marfey's reagent is an example of a chiral agent used for derivatizing amino groups. nih.gov

Direct Separation: The underivatized or achirally derivatized compound is separated on a chiral stationary phase (CSP) column. sigmaaldrich.com For GC-MS analysis, an achiral derivatization is often performed first to increase volatility, followed by separation on a chiral column like Chirasil-L-Val. nih.govnih.govbohrium.com This approach has been successfully used for the chiral analysis of amino acids. nih.govnih.govresearchgate.net The choice of derivatizing agent can even be used to reverse the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

The analysis of stereoisomers is critical in many fields, as different isomers can have vastly different biological activities. For azo compounds, the separation of E/Z isomers can be important for understanding their photochemical properties and interactions.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) and Hybrid QM/MM Methods

Quantum mechanical methods are essential for describing the electronic behavior that governs the structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the structural and electronic properties of azobenzene (B91143) derivatives. bohrium.comnih.gov By applying functionals like B3LYP with basis sets such as 6-31++G(d,p), researchers can accurately calculate various molecular characteristics for both the trans and cis isomers. bohrium.comnih.govresearchgate.net For substituted azobenzenes, DFT calculations show that trans configurations are generally planar and more stable than the non-planar cis forms. bohrium.comnih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Azobenzenes (trans vs. cis).
CompoundIsomerEnergy Difference (kJ/mol)HOMO (eV)LUMO (eV)Dipole Moment (Debye)
Azobenzene (Parent)trans~50-60-6.3-2.50.0
cis-6.1-2.73.0
p-aminoazobenzenetrans~64-73-5.5-2.42.5
cis-5.4-2.64.7
p-methoxyazobenzenetrans~65-70-5.9-2.31.8
cis-5.8-2.53.5

Note: Data is generalized from typical values found in literature for para-substituted derivatives to illustrate trends. bohrium.comnih.govresearchgate.net

While DFT provides high accuracy, its computational cost can be prohibitive for large-scale conformational searches. Semiempirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster alternative for initial explorations of the potential energy surface. nih.gov These methods are used for geometry optimization to find stable conformers (E and Z isomers) and to calculate properties like heats of formation and binding energies. nih.gov

For azobenzene derivatives, semiempirical calculations can reveal that the planar E-isomers are energetically more stable than the corresponding Z-isomers. nih.gov Although less accurate than ab initio or DFT methods, the results can be validated by comparing them with experimental data, such as crystallographic structures, where available. nih.gov The discrepancy between calculated and experimental structural parameters can be quantified to assess the reliability of the model. nih.gov These computationally less demanding methods are particularly useful for screening large numbers of derivatives or for providing initial structures for more refined, higher-level calculations like DFT. nih.govrochester.edu

Table 2: Comparison of Calculated Heats of Formation for Azobenzene Isomers using Semiempirical Methods.
IsomerMethodHeat of Formation (kcal/mol)Binding Energy (kcal/mol)
(E)-azobenzeneAM185.1-2850.2
PM379.5-2695.8
(Z)-azobenzeneAM198.4-2836.9
PM392.2-2683.1

Note: Data is illustrative of typical results obtained from semiempirical calculations as reported in studies like nih.gov.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes like photoisomerization. mdpi.comaip.org

The isomerization of azobenzene from its trans to cis form (and vice versa) is a classic example of a rare event, as it involves crossing a significant energy barrier. acs.org Transition Path Sampling (TPS) is a powerful computational methodology designed specifically to study such rare events without pre-defining a reaction coordinate. nih.govyoutube.com TPS collects an ensemble of true dynamical trajectories that connect the reactant (trans) and product (cis) states. nih.govarxiv.org

The process begins with an initial reactive trajectory. nih.gov New pathways are then generated using a "shooting and shifting" algorithm, where a random time-slice of a known path is selected, the atomic momenta are perturbed, and new forward and backward dynamics are run. nih.govyoutube.com This generates a new trajectory that is accepted or rejected based on whether it still connects the two stable states, ensuring that the sampled paths are statistically representative of the true transition process. arxiv.org By analyzing the ensemble of these reactive paths, researchers can elucidate the detailed mechanism of isomerization, identify the structure of the transition state, and understand the role of different molecular motions (e.g., rotation around the N=N bond versus an inversion mechanism). aip.orgacs.org This method is crucial for understanding how factors like solvent or substituent groups affect the isomerization dynamics of 3,4'-Dimethoxy-4-aminoazobenzene. acs.orgnih.gov

Table 3: Conceptual Steps in a Transition Path Sampling (TPS) Simulation for Azobenzene Isomerization.
StepDescriptionObjective
1. State DefinitionDefine the reactant (trans) and product (cis) states based on geometric criteria (e.g., CNNC dihedral angle).Establish the boundaries for the reactive event.
2. Initial Path GenerationGenerate an initial, unbiased dynamical trajectory that successfully connects the trans and cis states. This can be achieved through methods like steered MD.Provide a starting point for the path sampling.
3. Path Sampling (Shooting/Shifting)Iteratively generate new pathways by selecting a random point on a current path, perturbing the momenta, and integrating the equations of motion forward and backward in time.Explore the full ensemble of possible transition paths. nih.gov
4. Path AcceptanceAccept or reject the new path based on a Monte Carlo criterion (Metropolis-Hastings) that ensures correct statistical sampling. arxiv.orgGuarantee that the collected ensemble of paths is statistically significant.
5. AnalysisAnalyze the collected ensemble of reactive trajectories to determine the isomerization mechanism, transition state structures, and calculate kinetic rates.Extract detailed mechanistic and kinetic information. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates variations in the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.comfrontiersin.org

For a series of related compounds like substituted azobenzenes, QSAR models can be developed to predict reactivity profiles. researchgate.net This involves calculating a set of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links these descriptors to an observed activity. mdpi.comnih.gov

For this compound and its analogues, the reactivity profile could include the rate of thermal cis-to-trans isomerization, the quantum yield of photoisomerization, or reactivity towards other chemical species. rsc.org The molecular descriptors used in these models are often derived from quantum chemical calculations. nih.gov Key descriptors include electronic parameters (e.g., HOMO/LUMO energies, electrophilicity index), steric parameters (e.g., molar refractivity, van der Waals volume), and hydrophobic parameters (e.g., logP). nih.govnih.gov A statistically significant QSAR model can identify which properties are most influential in controlling the reactivity of these compounds, enabling the prediction of behavior for new derivatives and guiding the design of molecules with desired characteristics. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Models for Azobenzene Reactivity.
Descriptor TypeExample DescriptorPredicted Reactivity/PropertyComputational Source
ElectronicHOMO/LUMO EnergiesSusceptibility to nucleophilic/electrophilic attack, photo-excitation properties. mdpi.comDFT/Semiempirical mdpi.com
Dipole MomentIntermolecular interactions, solvent effects on reaction rates. nih.gov
Electrophilicity Index (ω)General reactivity in polar reactions, potential toxicity. mdpi.com
StericMolar Refractivity (MR)Binding affinity to receptors, steric hindrance at a reaction center. nih.govCalculated from 3D structure
Van der Waals VolumeSteric effects on isomerization rates and molecular packing. nih.gov
HydrophobicPartition Coefficient (logP)Membrane permeability, hydrophobic interactions influencing reaction kinetics in solution. nih.govCalculated or from software

Design Principles for Photoresponsive Materials

The foundation of creating photoresponsive materials with azobenzene compounds lies in the ability to translate the molecular-level conformational change of the azobenzene unit into a bulk material response. This is typically achieved by integrating the photochromic molecule into a larger macromolecular structure, such as a polymer network.

Integration into Photoresponsive Polymer Systems

The integration of azobenzene moieties, such as those structurally similar to this compound, into polymer systems is a key strategy for developing photoresponsive materials. mdpi.com These "azopolymers" can be synthesized with the azobenzene unit acting as a pendant side-chain, part of the main polymer backbone, or as a cross-linker. mdpi.com

One effective method for integration is through solid-phase peptide synthesis, where an azobenzene-containing building block is incorporated into a peptide sequence. For instance, a peptide crosslinker with a 3,4'-substituted azobenzene moiety has been synthesized and used to form hydrogels. nih.gov In this approach, a molecule structurally related to this compound, specifically 3-[[4-([[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl)phen-yl]diazenyl]benzoic Acid (3,4'-Fmoc-AMPB), was synthesized and incorporated into a peptide sequence. nih.gov This functionalized peptide can then be used to crosslink polymers, such as polyethylene (B3416737) glycol (PEG), to form a photoresponsive hydrogel. nih.gov The azobenzene unit within the crosslinker acts as a photoswitch, allowing for external control over the material's properties.

Photo-Control of Polymer Physical Properties

The reversible trans-cis isomerization of the azobenzene unit upon exposure to specific wavelengths of light is the driving force behind the photo-control of polymer physical properties. azimuth-corp.com The trans isomer is generally more stable and has a linear, elongated shape, while the cis isomer is less stable and has a bent conformation. This change in molecular geometry at the nanoscale can induce significant macroscopic changes in the host polymer.

In hydrogels crosslinked with azobenzene-containing peptides, UV irradiation induces the trans-to-cis isomerization of the azobenzene moiety. nih.gov This change in the crosslinker's shape leads to a decrease in the hydrogel's mechanical stiffness, effectively softening the material. nih.gov This process is reversible; exposure to visible light or thermal relaxation allows the azobenzene to return to the trans state, restoring the initial mechanical properties of the hydrogel. rsc.org This ability to dynamically and reversibly tune the mechanical properties of a material with light has significant implications for applications in soft robotics, adaptive materials, and tissue engineering. nih.gov

The photomechanical effect is not limited to hydrogels. In azobenzene-functionalized polyimide films, polarized light can induce a directional photomechanical response, causing the film to bend or generate stress. azimuth-corp.comresearchgate.net The magnitude of this response is dependent on factors such as the concentration of the azobenzene chromophore, the polymer's stiffness, and the orientation of the polymer chains. azimuth-corp.com

Advanced Optical and Electronic Applications

The photo-induced changes in the optical properties of azobenzene-containing materials make them promising candidates for a range of advanced optical and electronic applications. The ability to alter refractive index, absorbance, and birefringence with light is key to their utility in these fields.

Optical Data Storage and Processing

Azobenzene-containing polymers have been extensively investigated for their potential in optical data storage, particularly in holographic data storage. researchgate.net The principle behind this application is the photo-induced reorientation of the azobenzene chromophores. When a polymer film containing these chromophores is exposed to polarized light, the azobenzene molecules tend to align themselves perpendicular to the polarization direction of the light. fraunhofer.de This alignment induces optical anisotropy, or birefringence, in the material.

By using two interfering laser beams, a holographic grating can be written into the material. researchgate.net The bright and dark fringes of the interference pattern correspond to areas of different chromophore orientation and thus different refractive indices. This periodic variation in the refractive index forms a diffraction grating that can store information. The stored information can then be read by a low-power laser beam. The process is reversible, allowing for the data to be erased and rewritten. The theoretical limits for the storage density of holographic data storage are in the range of tens of terabits per cubic centimeter, with the promise of fast access times. geoffreyburr.org

Optical Waveguide Components and Filters

The ability to locally and reversibly modify the refractive index of a material using light is also highly valuable for the fabrication of optical waveguide components and filters. rsc.org An optical waveguide is a structure that guides light waves. By selectively irradiating an azobenzene-doped polymer film, it is possible to create regions of higher refractive index that can act as a waveguide core, confining and directing light.

Furthermore, the photo-induced birefringence can be used to create polarization-sensitive components. For example, a Bragg grating, which is a periodic variation in the refractive index along the length of a waveguide, can be written into an azobenzene polymer film using holographic techniques. Such a grating will reflect light of a specific wavelength and polarization, acting as an optical filter. The filtering properties of these components can be tuned by changing the intensity or polarization of the writing light, leading to the development of dynamic and reconfigurable optical devices.

Controlled Release Systems (Materials-Based)

Photoresponsive materials containing azobenzene derivatives offer a sophisticated method for the spatiotemporal control of the release of encapsulated molecules, such as drugs. nih.gov This "on-demand" release is triggered by an external light stimulus, which can be precisely controlled.

The mechanism for light-controlled release often relies on a host-guest interaction involving the azobenzene moiety. core.ac.uk For instance, the linear trans-azobenzene can form a stable inclusion complex with a host molecule, such as cyclodextrin. core.ac.uk This complex can act as a gatekeeper, blocking the pores of a nanocarrier, like a mesoporous silica (B1680970) nanoparticle, or forming crosslinks in a hydrogel, thus entrapping the cargo. kinampark.com

Upon irradiation with UV light, the azobenzene isomerizes to the bent cis form. nih.gov This change in shape disrupts the host-guest interaction, causing the azobenzene to dissociate from the cyclodextrin. core.ac.uk This dissociation can open the pores of the nanocarrier or break the crosslinks in the hydrogel, leading to the release of the encapsulated molecules. nih.govkinampark.com The release can be stopped by switching the light off or by applying visible light to isomerize the azobenzene back to the trans form, which can then re-form the complex with the cyclodextrin. This reversible process allows for a pulsatile release profile, where the release of the cargo can be turned on and off with light. core.ac.uk

Photochemical Applications and Materials Science Research

Polymer Permeation Control for Encapsulated Substances

The strategic incorporation of specific chemical compounds into polymer matrices to modulate their permeability is a significant area of research in materials science. This control is particularly crucial for the development of advanced encapsulation and controlled release systems. In this context, the photoisomerizable nature of certain molecules can be harnessed to externally trigger changes in the barrier properties of a polymer, allowing for on-demand release of encapsulated substances.

Research in the field of "smart" polymers has explored the use of photoresponsive molecules to create materials with dynamically tunable properties. One of the key applications for such materials is in the controlled release of active compounds. Encapsulation technologies are designed to protect and preserve active substances from environmental factors such as moisture, reactive chemicals, and UV light. nih.gov The polymer coating acts as a barrier, regulating the exchange between the encapsulated core and the external environment. nih.gov

Polysaccharides, a class of biopolymers, are often used for encapsulation due to their ability to form protective matrices. nih.gov However, their inherent hydrophilicity can make them permeable to moisture. nih.gov To address this and to introduce a level of dynamic control, researchers have investigated the incorporation of photoactive molecules into these polymer networks.

For instance, if 3,4'-Dimethoxy-4-aminoazobenzene were incorporated into a polymer membrane, the more planar and elongated trans isomer would likely allow for a more ordered and less permeable polymer structure. Upon irradiation with UV light, the molecule would convert to its bulkier, non-planar cis isomer. This isomerization would disrupt the polymer chain packing, increasing the free volume within the material and thereby enhancing its permeability to an encapsulated substance. A subsequent irradiation with visible light would reverse the process, returning the azobenzene (B91143) to its trans state and reducing the polymer's permeability.

This light-triggered "gating" mechanism allows for precise temporal and spatial control over the release of an encapsulated active ingredient. The specific properties of this compound, such as its absorption spectra and the stability of its isomers, would be critical factors in determining its effectiveness in such a system.

Environmental Fate and Degradation Studies in Academic Contexts

Biodegradation Research

Biodegradation offers a promising, environmentally friendly approach to breaking down persistent azo dyes. Research has focused on identifying and optimizing enzymatic and microbial processes for their decolorization and detoxification. nih.gov

Plant-based enzymes, particularly peroxidases, have been investigated for their ability to degrade complex organic pollutants like azo dyes. White rot fungi, such as Phanerochaete chrysosporium, Geotrichum candium, and Trametes modesta, produce extracellular peroxidases that can effectively break down these compounds. nih.gov These enzymes catalyze the oxidation of the dyes, leading to the cleavage of the azo bond and a reduction in color.

Interactive Table: Examples of Azo Dye Degradation by Fungal Enzymes This table is based on general findings for various azo dyes and may not be specific to 3,4'-Dimethoxy-4-aminoazobenzene.

Fungal SpeciesEnzyme TypeTypical Substrate DyesDegradation Efficiency
Phanerochaete chrysosporiumLignin Peroxidase, Manganese PeroxidaseComplex Azo DyesHigh
Trametes modestaLaccase, PeroxidasesVarious Azo DyesHigh
Bjerkandera adustaPeroxidasesVarious Azo DyesModerate to High
Pycnoporus cinnabarinusLaccaseComplex Azo DyesModerate to High

Microbial decolorization is a key area of research, utilizing bacteria, fungi, and yeasts to metabolize azo dyes. nih.gov The process often involves a two-stage anaerobic/aerobic treatment. In the initial anaerobic stage, bacteria use azoreductase enzymes to reductively cleave the azo bond, which results in the formation of colorless aromatic amines. nih.gov While this step removes the color, the resulting amines can be toxic. The subsequent aerobic stage is crucial for the further degradation of these aromatic amines into less harmful substances. nih.gov

For example, Bacillus subtilis has been shown to reductively convert p-aminoazobenzene into its constituent amines, aniline (B41778) and p-phenylenediamine, under aerobic conditions with a co-substrate like glucose. nih.gov Similarly, a combination of anaerobic and aerobic treatment of textile effluents containing Disperse Blue 79 resulted in over 90% removal of the dye, with the intermediate amines being mineralized in the aerobic phase. nih.gov

Interactive Table: Examples of Microbial Decolorization of Azo Dyes This table presents findings from studies on various azo dyes, illustrating the capabilities of different microbial strains.

MicroorganismDye ExampleTreatment ConditionKey Finding
Bacillus subtilisp-AminoazobenzeneAerobic (with glucose)Reductive conversion to aniline and p-phenylenediamine. nih.gov
Streptomyces speciesVarious Azo DyesAerobicProduction of extracellular peroxidases for degradation. nih.gov
Mixed Microbial CultureDisperse Blue 79Anaerobic/AerobicOver 90% dye removal; amines from anaerobic stage mineralized in aerobic stage. nih.gov

The primary biotransformation pathway for azo dyes is the reductive cleavage of the azo linkage (R₁−N=N−R₂). This reaction breaks the molecule into smaller, colorless aromatic amines. ijrrjournal.com These amines are often the primary byproducts of the initial decolorization step. researchgate.netijrrjournal.com For instance, the metabolism of p-aminoazobenzene yields aniline and p-phenylenediamine. nih.gov

While these amines are a result of successful decolorization, they can be carcinogenic and require further degradation. ijrrjournal.com Subsequent enzymatic reactions, often under aerobic conditions, can further transform these intermediates. For example, enzymes like laccases can oxidize the aromatic amines produced by azoreductases, leading to the formation of compounds such as phenazines, phenoxazinones, and naphthoquinones. frontiersin.org This multi-step enzymatic strategy represents a potential pathway for not only detoxifying dye-containing wastewater but also for converting these pollutants into potentially valuable chemical building blocks. frontiersin.org

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-living mechanisms, such as exposure to light or reaction with other chemical species present in the environment. For many organic pollutants, these processes are critical in determining their ultimate fate and potential for long-term environmental impact.

Photolysis in Environmental Systems

Photolysis is a key abiotic degradation pathway for many chemical compounds, wherein energy from sunlight can break chemical bonds and transform the parent molecule into various degradation products. Azo compounds, in general, can be susceptible to photolytic degradation. However, specific studies quantifying the rate of photolysis for this compound, the byproducts formed, and the environmental factors influencing this process (such as water depth, pH, and the presence of natural sensitizers) could not be located.

Chemical Transformation in Aqueous Media

The chemical transformation of a compound in water, outside of biological activity, can occur through processes like hydrolysis or oxidation-reduction reactions. The methoxy (B1213986) and amino functional groups on the this compound molecule, as well as the central azo linkage, could potentially be sites for such reactions. However, no specific experimental data or modeling studies on the chemical transformation of this compound in aqueous environments were identified. Research into the kinetics of these potential degradation reactions and the identification of resulting transformation products is currently absent from the available scientific record.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatization Strategies

The functional groups on 3,4'-Dimethoxy-4-aminoazobenzene offer reactive sites for creating a diverse library of new molecules with tailored properties. Future research should focus on developing novel derivatization strategies to exploit its potential in advanced applications.

The primary amino group is a prime target for modification. Synthetic strategies could involve reactions like acylation, alkylation, or Schiff base formation to attach various functionalities. For instance, introducing long alkyl chains could impart liquid crystalline properties, while incorporating polymerizable groups like acrylates or styrenes could allow for its integration into photoresponsive polymers. The synthesis of such derivatives could draw from established methods for creating asymmetrical azobenzenes, including the Baeyer-Mills reaction, which is particularly suitable for this purpose. txst.edu

Furthermore, the aromatic rings present opportunities for electrophilic substitution reactions. While the existing amino and methoxy (B1213986) groups are activating and will direct incoming substituents, controlling the regioselectivity of these reactions will be a key challenge. Future work could explore the use of advanced catalytic systems to achieve precise functionalization at desired positions, leading to new dyes, molecular switches, or functional materials. nih.gov The development of derivatives with specific functionalities, such as ortho-fluorination, is of particular interest as it can enable selective photoisomerization with visible light, moving beyond traditional UV-triggering. txst.edu

Advanced Computational Prediction of Reactivity and Photochemistry

Computational chemistry provides an invaluable tool for predicting the behavior of molecules, saving significant time and resources compared to experimental trial-and-error. rochester.edu For this compound, advanced computational methods can offer deep insights into its electronic structure, reactivity, and photochemical properties.

Future research should employ high-level computational methodologies like Time-Dependent Density Functional Theory (TD-DFT) and semi-empirical methods like Zerner's intermediate neglect of differential overlap (ZINDO) to model its absorption spectra and predict its photoisomerization behavior. rochester.edu Such studies can elucidate how the specific placement of the methoxy and amino groups influences the energy levels of the n→π* and π→π* transitions, which govern the molecule's response to light. mdpi.comresearchgate.net Computational analyses have successfully rationalized the photochemistry of other substituted azobenzenes, demonstrating that substituents significantly affect the stability of E and Z isomers and the quantum yields of isomerization. mdpi.comacs.org

Simulations can also predict the molecule's reactivity in various chemical environments and model its potential degradation pathways. acs.org By calculating the spin densities of the azo nitrogen atoms in excited states, it's possible to rationalize photochemical stability. acs.org Furthermore, computational design can guide the synthesis of new derivatives with optimized properties, such as red-shifted absorption spectra or altered thermal relaxation rates, by predicting the effects of adding different substituents. nih.gov This predictive power is crucial for designing novel molecular switches and photosensitive materials. mdpi.com

Exploration of Green Synthesis Methodologies

Traditional synthesis of azo dyes often involves harsh conditions and toxic reagents. rsc.org Future research on this compound must prioritize the development of environmentally benign synthesis methods.

Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are highly promising. rsc.orglongdom.org One avenue of exploration is the use of solid acid catalysts like sulfonic acid-functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica-supported boron trifluoride (nano BF₃·SiO₂). rsc.orgrsc.orgresearchgate.net These catalysts have been shown to be effective for diazotization and azo coupling reactions at room temperature under solvent-free grinding conditions, offering high yields, short reaction times, and easy catalyst recovery. rsc.orgrsc.org Another approach involves using kaolin-SO₃H nanoparticles as a green and efficient catalyst. oiccpress.com

These modern methods overcome major drawbacks of traditional synthesis, such as the need for low temperatures to stabilize diazonium salts and the use of hazardous acids and solvents. rsc.org The development of a robust green synthesis protocol for this compound would not only be environmentally beneficial but also economically advantageous. longdom.org

Mechanistic Understanding of Environmental Transformations

Given the widespread use of azo dyes, understanding their environmental fate is critical. For this compound, it is crucial to investigate its persistence, mobility, and transformation pathways in various environmental compartments.

Research has shown that some aminoazobenzene compounds can be biodegraded by microorganisms. For example, Bacillus subtilis has been shown to degrade p-aminoazobenzene under both aerobic and anoxic conditions, breaking the azo bond to form products like aniline (B41778) and p-phenylenediamine. fao.orgproquest.com However, the presence of the dye can also inhibit microbial growth. fao.org The methoxy groups on this compound likely influence its susceptibility to microbial attack and the nature of its transformation products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4'-Dimethoxy-4-aminoazobenzene, and what critical reaction parameters influence yield?

  • Methodology :

  • Step 1 : Start with precursor compounds like substituted benzaldehydes or hydrazides. For example, substituted benzaldehydes react with amino-triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust reflux duration (typically 4–18 hours) to optimize intermediate formation.
  • Step 3 : Purify the product using solvent recrystallization (e.g., water-ethanol mixtures) to achieve yields >60%. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (400–500 nm) due to π→π* transitions in the azo bond.
  • 1H NMR : Look for methoxy (-OCH₃) proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range. Confirm substitution patterns using coupling constants .
  • Mass Spectrometry : Expect a molecular ion peak matching the molecular weight (e.g., ~270–300 g/mol for derivatives) and fragmentation patterns consistent with methoxy and amino groups .

Q. What are the primary health hazards associated with handling this compound, and what safety protocols should be implemented?

  • Methodology :

  • Hazard Identification : Structural analogs (e.g., 4-dimethylaminoazobenzene) are suspected carcinogens and may cause skin/eye irritation .
  • Safety Protocols :
  • Use fume hoods and closed systems to minimize inhalation exposure.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Implement emergency eyewash stations and showers in the workspace .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield under varying solvent and catalyst conditions?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for intermediate steps and ethanol/water mixtures for crystallization. DMSO enhances reaction rates but may require post-reaction dilution to isolate products .
  • Catalyst Selection : Compare glacial acetic acid vs. Lewis acids (e.g., ZnCl₂). Acetic acid is milder but may require longer reaction times.
  • Yield Optimization : Use fractional factorial design to evaluate temperature, solvent volume, and catalyst concentration interactions .

Q. How should discrepancies in NMR and mass spectrometry data for this compound derivatives be analyzed and resolved?

  • Methodology :

  • Contradiction Analysis :
  • If NMR shows unexpected splitting, check for rotational isomers (common in azo compounds) or trace solvents.
  • For mismatched mass spectra, confirm purity via HPLC and rule out adduct formation (e.g., sodium or potassium ions) .
  • Validation : Cross-reference with high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .

Q. What strategies are effective in assessing the photostability and thermal decomposition pathways of this compound?

  • Methodology :

  • Photostability Testing : Expose samples to UV light (λ = 365 nm) and monitor degradation via UV-Vis kinetics. Azo bonds typically cleave under prolonged UV exposure, forming aromatic amines .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 150–300°C to identify decomposition steps. Correlate with GC-MS data to identify volatile byproducts (e.g., methoxybenzene derivatives) .

Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict redox behavior. Methoxy groups donate electron density, stabilizing the azo bond against reduction .
  • Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions.

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering structural analogs?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or resazurin assays in human hepatocyte (HepG2) or keratinocyte (HaCaT) lines. Compare with positive controls (e.g., cisplatin) and structural analogs (e.g., 4-dimethylaminoazobenzene) .
  • DNA Binding Studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.